molecular formula C11H15BN2O2 B7955969 (2-Butylindazol-5-yl)boronic acid

(2-Butylindazol-5-yl)boronic acid

Cat. No.: B7955969
M. Wt: 218.06 g/mol
InChI Key: JOBIROXBPWTCFO-UHFFFAOYSA-N
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Description

(2-Butylindazol-5-yl)boronic acid is a boronic acid derivative featuring a substituted indazole core with a butyl group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 5-position. This compound belongs to the broader class of heteroaromatic boronic acids, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

(2-butylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O2/c1-2-3-6-14-8-9-7-10(12(15)16)4-5-11(9)13-14/h4-5,7-8,15-16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIROXBPWTCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butylindazol-5-yl)boronic acid typically involves the Miyaura borylation reaction. This method employs bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with an appropriate aryl halide precursor . The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Butylindazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

Key Compounds:
  • (2-Methyl-2H-indazol-5-yl)boronic acid (CAS: 952319-71-0): Methyl substituent at the 2-position .
  • (2,3-Dimethyl-2H-indazol-5-yl)boronic acid : Two methyl groups at the 2- and 3-positions .
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid : Polycyclic aromatic systems .
Table 1: Substituent Impact on Properties
Compound Substituent(s) Hydrophobicity pKa* Key Applications
(2-Butylindazol-5-yl)boronic acid Butyl (C₄H₉) High ~8.5–9.5† Proteasome/HDAC inhibition‡
(2-Methyl-2H-indazol-5-yl)boronic acid Methyl (CH₃) Moderate ~9.0–10.0† Synthetic intermediates
(2,3-Dimethyl-2H-indazol-5-yl)boronic acid Methyl (CH₃) ×2 Moderate ~9.5–10.5† Materials science
Phenanthren-9-yl boronic acid Phenanthrene Very High ~7.5–8.5† Anticancer agents

*Estimated pKa ranges based on boronic acid structure-property relationships . ‡Inferred from similar indazole-based boronic acids in HDAC/proteasome studies .

HDAC/Proteasome Inhibition:
  • Ortho-Substituted Boronic Acids: highlights that ortho-substituted phenoxy methyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit stronger HDAC inhibition (IC₅₀ ~1 µM) compared to para-substituted analogs. The butyl group in this compound may similarly enhance steric interactions with HDAC active sites, though its efficacy remains unverified .
  • Proteasome Inhibitors : Boronic acids with bulky substituents (e.g., Bortezomib) show selective proteasome inhibition. The butyl group in this compound may confer selectivity toward boronic acid-dependent proteasome inhibitors, as seen in , where EGCG antagonism is substituent-specific .
Anticancer Potential:
  • Aromatic Boronic Acids : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer models . The indazole core of this compound may offer distinct target engagement (e.g., kinase inhibition) compared to polycyclic systems.

Reactivity and Stability

  • pKa and Binding Affinity : The butyl group’s electron-donating nature may lower the boronic acid’s pKa compared to methyl-substituted analogs, enhancing its reactivity with diols (e.g., sugars) at physiological pH .
  • Hydrolysis Stability: Boronic acids with electron-withdrawing groups (e.g., 4-nitrophenyl boronic acid) undergo rapid hydrolysis to phenols in basic conditions . The indazole core’s electron-deficient nature may accelerate hydrolysis, but the butyl group’s hydrophobicity could mitigate this by reducing solubility.

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